3-Oxo-7-(trifluoromethyl)isoindoline-5-carbaldehyde
Description
Properties
Molecular Formula |
C10H6F3NO2 |
|---|---|
Molecular Weight |
229.15 g/mol |
IUPAC Name |
3-oxo-7-(trifluoromethyl)-1,2-dihydroisoindole-5-carbaldehyde |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)8-2-5(4-15)1-6-7(8)3-14-9(6)16/h1-2,4H,3H2,(H,14,16) |
InChI Key |
QJCPALJCPYGOPC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2C(F)(F)F)C=O)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-7-(trifluoromethyl)isoindoline-5-carbaldehyde typically involves the following steps:
Formation of Isoindoline Core: The isoindoline core can be synthesized through the condensation of an aromatic primary amine with a maleic anhydride derivative.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Oxidation and Aldehyde Formation: The final step involves the oxidation of the isoindoline core to introduce the aldehyde group at the 5-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-7-(trifluoromethyl)isoindoline-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Oxo-7-(trifluoromethyl)isoindoline-5-carboxylic acid.
Reduction: 3-Oxo-7-(trifluoromethyl)isoindoline-5-methanol.
Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Oxo-7-(trifluoromethyl)isoindoline-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Oxo-7-(trifluoromethyl)isoindoline-5-carbaldehyde involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural and Functional Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Backbone Structure |
|---|---|---|---|---|
| 3-Oxo-7-(trifluoromethyl)isoindoline-5-carbaldehyde | C₁₀H₆F₃NO₂ | 229.15 | Aldehyde, Ketone, -CF₃ | Isoindoline |
| N-(5-(Trifluoromethyl)pyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (6a) | C₁₂H₈F₆N₄O | 362.21 | Carboxamide, Pyridine, Pyrazole, -CF₃ | Pyridine-Pyrazole hybrid |
| 5-(Trifluoromethyl)isoindolin-1-one | C₉H₆F₃NO | 201.15 | Ketone, -CF₃ | Isoindoline |
Key Observations:
Backbone Diversity: While 3-Oxo-7-(trifluoromethyl)isoindoline-5-carbaldehyde employs an isoindoline core, compound 6a (from ) utilizes a pyridine-pyrazole hybrid system.
Functional Groups: The aldehyde group in the target compound distinguishes it from carboxamide derivatives like 6a. Aldehydes are more reactive toward nucleophiles (e.g., amines, hydrazines), enabling diverse derivatization pathways, whereas carboxamides are typically stable and serve as hydrogen-bond donors in drug design .
Trifluoromethyl Positioning : The -CF₃ group at position 7 in the target compound may induce steric and electronic effects distinct from -CF₃ substituents in pyridine or pyrazole rings (e.g., 6a). For example, meta-substituted -CF₃ on isoindoline could alter π-stacking interactions compared to ortho-substituted -CF₃ in pyridine .
Biological Activity
3-Oxo-7-(trifluoromethyl)isoindoline-5-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the context of drug development. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
The compound is characterized by the following structural formula:
It appears as an orange solid with a molecular weight of approximately 275.16 g/mol. The trifluoromethyl group enhances its lipophilicity, which may influence its biological activity.
1. Inhibition of Cbl-b
Research indicates that 3-Oxo-7-(trifluoromethyl)isoindoline-5-carbaldehyde acts as an inhibitor of Cbl-b (Casitas B-lineage lymphoma-b), a negative regulator in T-cell signaling pathways. This inhibition can potentially enhance immune responses, making it a candidate for immunotherapy applications .
2. Antiviral Activity
Preliminary studies suggest that this compound exhibits antiviral properties, particularly against various RNA viruses. Its mechanism involves interference with viral replication processes, although specific pathways remain to be elucidated .
Biological Activity Data
| Activity | IC50 (µM) | Tested Virus | Reference |
|---|---|---|---|
| Cbl-b inhibition | Not specified | T-cell activation | |
| Antiviral activity | 0.71 - 34.87 | Coxsackievirus B3 | |
| Cytotoxicity | Low (<10 µM) | Various cell lines |
Case Study 1: Immunomodulatory Effects
A study investigated the immunomodulatory effects of 3-Oxo-7-(trifluoromethyl)isoindoline-5-carbaldehyde in vitro using T-cell lines. The results demonstrated that treatment with the compound significantly enhanced T-cell proliferation and cytokine production compared to untreated controls, suggesting its potential as an immunotherapeutic agent.
Case Study 2: Antiviral Efficacy
In another study, the compound was tested against Coxsackievirus B3 in VERO cells. The results indicated strong inhibitory effects on viral replication with an IC50 value ranging from 0.71 to 34.87 µM, showcasing its potential as an antiviral treatment option .
Q & A
Q. What are the recommended synthetic routes for 3-Oxo-7-(trifluoromethyl)isoindoline-5-carbaldehyde, and what methodological considerations are critical?
The synthesis of trifluoromethyl-substituted isoindoline derivatives typically involves condensation reactions or cyclization strategies. For example:
- Formylation and cyclization : React 7-(trifluoromethyl)isoindoline precursors with formylating agents (e.g., Vilsmeier-Haack reagent) under controlled conditions. Sodium acetate in acetic acid is often used to catalyze condensation, as seen in analogous indole-carboxaldehyde syntheses .
- Fluorination : Introduce the trifluoromethyl group via hypofluorite reactions (e.g., CFOF), which are effective for incorporating fluorinated moieties into aromatic systems .
Key considerations : Optimize reaction time, temperature, and stoichiometry to avoid over-fluorination or side reactions. Purification via recrystallization (e.g., acetic acid/water) is recommended to isolate the aldehyde .
Q. How can the structure of 3-Oxo-7-(trifluoromethyl)isoindoline-5-carbaldehyde be validated experimentally?
A multi-technique approach is essential:
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve the crystal structure, particularly to confirm the positions of the oxo and trifluoromethyl groups .
- NMR spectroscopy : -NMR can identify the trifluoromethyl group (δ ~ -60 to -70 ppm), while -NMR reveals the aldehyde proton (δ ~9.5–10.5 ppm).
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] for CHFNO, expected m/z 230.0332).
Q. What are the key reactivity patterns of the aldehyde group in this compound?
The aldehyde moiety is highly reactive in:
- Nucleophilic additions : React with amines or hydrazines to form Schiff bases, useful in drug design .
- Condensation reactions : Form heterocycles (e.g., thiazoles or isoxazoles) via reactions with thiosemicarbazides or hydroxylamine, as demonstrated in indole-carboxaldehyde derivatives .
Note : The electron-withdrawing trifluoromethyl group may reduce aldehyde reactivity slightly, requiring elevated temperatures or acid catalysis .
Advanced Research Questions
Q. How can conflicting crystallographic and computational data on molecular conformation be resolved?
Discrepancies between experimental (X-ray) and computational (DFT) results often arise from dynamic effects (e.g., solvent interactions or crystal packing). Strategies include:
- Torsion angle analysis : Compare SHELXL-refined torsion angles (e.g., C–O–C–CF) with DFT-optimized geometries .
- Hirshfeld surface analysis : Evaluate intermolecular interactions (e.g., hydrogen bonds) that may distort the crystal structure .
- Solvent-free DFT calculations : Use gas-phase models to isolate intrinsic conformational preferences .
Q. What experimental designs are recommended to assess the biological activity of this compound?
- Cytotoxicity assays : Test against cancer cell lines (e.g., MCF-7, PC-3) using MTT assays, comparing with trifluoromethyl-isoxazole derivatives shown to inhibit proliferation .
- Enzyme inhibition studies : Screen for activity against microbial targets (e.g., leucyl-tRNA synthetase) via molecular docking, leveraging the electron-withdrawing CF group’s impact on binding affinity .
- Metabolic stability : Evaluate hepatic microsome stability to assess drug-likeness, noting that CF groups often enhance metabolic resistance .
Q. How can regioselectivity challenges in synthesizing the trifluoromethyl-substituted isoindoline core be addressed?
- Directing groups : Use meta-directing substituents (e.g., nitro groups) during electrophilic substitution to steer CF incorporation to the 7-position .
- Transition-metal catalysis : Employ Pd/Cu-mediated cross-coupling to install CF post-cyclization, avoiding competing reaction pathways .
- Kinetic vs. thermodynamic control : Optimize reaction conditions (e.g., low temperature for kinetic control) to favor the desired regioisomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
